molecular formula C9H11ClN2O B2717141 5-Chloro-2-(cyclobutylmethoxy)pyrimidine CAS No. 2199572-96-6

5-Chloro-2-(cyclobutylmethoxy)pyrimidine

Cat. No. B2717141
CAS RN: 2199572-96-6
M. Wt: 198.65
InChI Key: PCAWVEJFAFAANO-UHFFFAOYSA-N
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Description

5-Chloro-2-(cyclobutylmethoxy)pyrimidine is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Antiviral Activity

Research has shown the significance of pyrimidine derivatives, including those with chloro substitutions, in antiviral applications. For instance, specific pyrimidine derivatives have been identified for their potent antiviral efficacy against influenza viruses, highlighting the role of the cyclobutyl group in enhancing antiviral potency. These compounds exhibit a high level of effectiveness against both types A and B influenza viruses, suggesting potential for the development of new antiviral agents (Hisaki et al., 1999).

Antitumor Activity

Pyrimidine derivatives, including those with modifications at the 5-position, have been investigated for their antitumor activities. The structure-activity relationship studies of these derivatives aim to enhance their biological activity against cancer cells. For example, fluorocyclopentenyl-cytosine, a related compound, demonstrated potent antitumor activity across various tumor cell lines and in vivo models, underscoring the therapeutic potential of cyclopentenyl-pyrimidines in oncology (Choi et al., 2012).

DNA Repair and Photolyase Activity

Cyclobutane pyrimidine dimers are significant DNA lesions caused by UV radiation. Research into DNA photolyases, enzymes that repair these dimers using visible light, has revealed the critical role of pyrimidine derivatives in understanding and potentially enhancing the DNA repair mechanisms. This insight into the structure and function of DNA photolyases opens avenues for developing novel therapeutic strategies for diseases related to DNA damage (Sancar, 1994).

Synthesis and Characterization of Pyrimidine Derivatives

The synthesis and spectral characterization of new bis(2-(pyrimidin-2-yl)ethoxy)alkanes demonstrate the versatility of pyrimidine derivatives in forming compounds with potential biological activities. These compounds have shown promising antioxidant activity, indicating the broad scope of pyrimidine derivatives in developing new pharmaceutical agents (Rani et al., 2012).

properties

IUPAC Name

5-chloro-2-(cyclobutylmethoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O/c10-8-4-11-9(12-5-8)13-6-7-2-1-3-7/h4-5,7H,1-3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAWVEJFAFAANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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